1-Benzylpiperazin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUIDSBIFYYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 1 Benzylpiperazin 2 One Hydrochloride
Established Synthetic Routes to 1-Benzylpiperazin-2-one (B112824)
The most common and established pathway to 1-benzylpiperazin-2-one involves a two-step process: the acylation of a substituted ethylenediamine (B42938) followed by an intramolecular cyclization.
Conventional Approaches to Piperazinone Ring Formation
The formation of the piperazin-2-one (B30754) scaffold is a critical step in the synthesis. A prevalent method involves the reaction of a suitable N-substituted ethylenediamine with a chloroacetylating agent, such as chloroacetyl chloride. researchgate.netjournalagent.comnih.govresearchgate.net This reaction forms a key intermediate, an N-(2-aminoethyl)-2-chloroacetamide derivative.
The crucial cyclization of this intermediate to form the piperazinone ring is typically induced by a base. The base facilitates an intramolecular nucleophilic substitution, where the terminal amino group attacks the carbon bearing the chlorine atom, displacing the chloride and closing the six-membered ring. acs.org
A common starting material for this sequence is N-benzylethylenediamine. googleapis.comsigmaaldrich.comgoogle.com The reaction of N-benzylethylenediamine with chloroacetyl chloride yields N-(2-(benzylamino)ethyl)-2-chloroacetamide. Subsequent treatment with a base promotes the cyclization to 1-benzylpiperazin-2-one.
Table 1: Key Reactions in Conventional Piperazinone Ring Formation
| Step | Reactants | Reagents/Conditions | Product |
| Acylation | N-benzylethylenediamine, Chloroacetyl chloride | Dry dichloromethane, Triethylamine | N-(2-(benzylamino)ethyl)-2-chloroacetamide |
| Cyclization | N-(2-(benzylamino)ethyl)-2-chloroacetamide | Base (e.g., Sodium hydride) in a suitable solvent (e.g., THF) | 1-Benzylpiperazin-2-one |
Benzyl (B1604629) Group Introduction Strategies
In the context of synthesizing 1-benzylpiperazin-2-one, the benzyl group is typically introduced at the outset of the synthetic sequence. The use of N-benzylethylenediamine as a starting material ensures that the benzyl group is already in place on one of the nitrogen atoms before the formation of the piperazinone ring. googleapis.comsigmaaldrich.comgoogle.com This approach is generally preferred over attempting to benzylate a pre-formed piperazin-2-one ring, as it avoids potential side reactions and issues with regioselectivity. The synthesis of the precursor, N-benzylethylenediamine itself, can be achieved through various established methods.
Alternative strategies, though less direct for this specific target, could involve the alkylation of a piperazin-2-one core. However, this would necessitate protection of the second nitrogen atom to ensure mono-benzylation occurs at the desired position.
Salt Formation and Purification of 1-Benzylpiperazin-2-one Hydrochloride
The conversion of the free base, 1-benzylpiperazin-2-one, to its hydrochloride salt is a standard procedure to enhance the compound's stability and crystallinity, which facilitates purification and handling.
Hydrochloric Acid Addition and Crystallization Techniques
The formation of this compound is achieved by treating a solution of the base with hydrochloric acid. erowid.org This can be done by bubbling dry hydrogen chloride gas through a solution of the base in an appropriate solvent, or by adding a solution of hydrochloric acid in a solvent like ethanol (B145695) or diethyl ether. nih.govacs.org
The choice of solvent is critical for successful crystallization. The ideal solvent will dissolve the free base but have low solubility for the resulting hydrochloride salt, thus promoting precipitation of the product upon addition of HCl. The precipitated salt can then be collected by filtration. For instance, dissolving the crude base in a solvent like diethyl ether or chloroform (B151607) and then adding an ethereal solution of hydrogen chloride is a common technique. acs.org
Optimization of Salt Purity and Yield
To obtain a high-purity product, recrystallization is often employed. The crude hydrochloride salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly. This process allows for the formation of well-defined crystals, while impurities remain in the mother liquor. Solvents such as ethanol, isopropanol, or mixtures with water are often used for recrystallization of hydrochloride salts. erowid.org
The yield can be optimized by carefully controlling the reaction conditions during the salt formation, such as temperature and the rate of HCl addition, to prevent the formation of amorphous solids that can trap impurities. Washing the filtered crystals with a cold, non-polar solvent helps to remove any residual soluble impurities.
Table 2: Parameters for Hydrochloride Salt Formation and Purification
| Parameter | Technique/Reagent | Purpose |
| Acid Addition | Ethereal Hydrogen Chloride | Formation of the hydrochloride salt |
| Crystallization Solvent | Propan-2-ol, Ethanol/Water | To precipitate the salt and facilitate purification |
| Purification Method | Recrystallization | To remove impurities and obtain high-purity crystals |
| Washing | Cold, non-polar solvent | To remove residual impurities from the crystal surface |
Novel Synthetic Approaches and Catalytic Methods for this compound
While the conventional methods are robust, research into more efficient and versatile synthetic routes is ongoing. Novel approaches often focus on the use of transition-metal catalysis to construct the piperazinone ring.
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted piperazines and piperazinones. thieme-connect.comdicp.ac.cn These methods can offer high yields and stereochemical control under mild reaction conditions. For example, a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles has been developed for the synthesis of highly substituted piperazines and related heterocycles. thieme-connect.com
Another innovative strategy involves the asymmetric hydrogenation of pyrazin-2-ols, catalyzed by palladium complexes, to produce chiral piperazin-2-ones with excellent enantioselectivity. researchgate.net Although not directly applied to the synthesis of this compound in the reviewed literature, these catalytic methods represent the forefront of piperazinone synthesis and could potentially be adapted for the efficient production of this and related compounds. These catalytic systems often provide access to a wide range of derivatives by varying the starting materials and catalyst systems. acs.org
Development of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of piperazine (B1678402) derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, alternative energy sources, and more efficient reaction conditions.
Alternative Solvents: Research has explored the use of greener solvents to replace traditional, more hazardous ones. Deep eutectic solvents (DES), such as those based on glucose-urea, have been effectively used as reaction media for the synthesis of piperidin-4-one derivatives, offering an environmentally safe synthetic method. europa.eu Water and Poly(ethylene glycol) (PEG) have also been highlighted as green solvents for the synthesis of various nitrogen-containing heterocycles. orgsyn.org In some cases, solvent-free conditions have been developed, for instance in the microwave-assisted synthesis of trazodone (B27368) analogues, which significantly reduces waste. erowid.org
Energy Efficiency: Microwave-assisted synthesis represents a key green chemistry approach, offering rapid reaction times and increased yields. erowid.org This technique has been successfully applied to the reductive alkylation step in the synthesis of complex piperazine derivatives. erowid.org
Catalysis: The use of photocatalysis, particularly with organic photocatalysts like substituted acridinium (B8443388) salts, presents a more sustainable alternative to some transition-metal catalysts for C-H functionalization of piperazines. nih.gov These methods are often more cost-efficient and can be derived from renewable materials. nih.gov
Exploration of Metal-Catalyzed or Organocatalyzed Reactions
Catalysis is central to the efficient and selective synthesis of piperazin-2-one structures. Both metal-based and organic catalysts have been extensively explored to facilitate key bond-forming reactions.
Metal-Catalyzed Reactions: Palladium catalysts are notably effective in the synthesis of chiral piperazin-2-ones. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed, providing excellent diastereoselectivities and enantioselectivities (up to 90% ee). researchgate.netgoogle.com Copper-catalyzed intramolecular reductive cyclization has also been investigated for the asymmetric construction of related benzazepine derivatives. wikipedia.org
Organocatalyzed Reactions: Organocatalysis offers a metal-free alternative for synthesizing these heterocyclic structures. A one-pot asymmetric synthesis of C3-substituted piperazin-2-ones has been developed using a quinine-derived urea (B33335) as the catalyst for a sequential Knoevenagel reaction/asymmetric epoxidation, followed by a domino ring-opening cyclization. nih.gov This method yields products with good to high enantioselectivity (up to 99% ee). nih.gov Chiral piperazines themselves have also been employed as organocatalysts in the addition of aldehydes to nitroalkenes. google.com
Table 1: Comparison of Catalytic Methods in Piperazinone Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference |
| Palladium/Ligand | Asymmetric Hydrogenation | High yield and enantioselectivity | researchgate.netgoogle.com |
| Quinine-derived Urea | One-Pot Sequential Reaction | High enantioselectivity, operational simplicity | nih.gov |
| Organic Photocatalysts | C-H Alkylation | Sustainable, cost-effective | nih.gov |
| Copper/Ligand | Intramolecular Reductive Cyclization | Asymmetric construction of complex heterocycles | wikipedia.org |
Stereoselective Synthesis and Chiral Resolution of 1-Benzylpiperazin-2-one Derivatives
Given that many biologically active molecules are chiral, the development of methods to produce single enantiomers of piperazin-2-one derivatives is of paramount importance. This is achieved through two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis Techniques
Asymmetric synthesis aims to create a specific stereoisomer directly from achiral or prochiral starting materials.
Catalytic Asymmetric Hydrogenation: As mentioned, palladium-catalyzed asymmetric hydrogenation of aromatic pyrazin-2-ols is a powerful method for the efficient synthesis of chiral piperazin-2-ones with high enantiomeric excess. google.com
Multi-component Reactions: The use of amphoteric aziridine (B145994) aldehyde dimers and functionalized isocyanides in a multi-component reaction provides an efficient route to a wide range of chiral piperazinones with high diastereoselectivity.
One-Pot Approaches: Telescoped catalytic reactions, such as the one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization, allow for the construction of chiral 3-aryl/alkyl piperazin-2-ones from simple commercial aldehydes with high enantioselectivity. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(−)-phenylglycinol as a chiral auxiliary.
Enantiomeric Separation Methods
When a synthesis produces a racemic mixture (an equal mix of both enantiomers), resolution techniques are required to separate them.
Chiral Column Chromatography: This is a widely used technique for separating enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is particularly effective. Polysaccharide-based CSPs, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel OJ (cellulose tris(4-methylbenzoate)), and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), have been successfully used to resolve 1,4-disubstituted piperazine derivatives. The choice of mobile phase composition is critical for achieving baseline separation.
Crystallization of Diastereomeric Salts: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, the catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using chiral hydroxamic acids. Similarly, lipase-catalyzed kinetic resolution is another enzymatic approach used for preparing enantiopure amines and amides.
Table 2: Overview of Enantiomeric Separation Techniques for Piperazine Derivatives
| Technique | Principle | Key Features | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Effective for analytical and preparative scale; specific columns (e.g., Chiralcel) show high selectivity. | |
| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | A classical, often scalable method; success depends on crystallization properties. | |
| Catalytic Kinetic Resolution | One enantiomer reacts faster than the other with a chiral catalyst/reagent. | Can provide high enantiomeric excess for both the product and unreacted starting material. | |
| Capillary Electrophoresis (CE) | Differential migration in an electric field using a chiral selector (e.g., cyclodextrins). | High separation efficiency, requires small sample volumes. |
Analysis of Byproducts and Impurities in this compound Synthesis
The purity of the final compound is critical, and understanding the potential byproducts and impurities that can form during synthesis is essential for developing effective purification strategies.
The synthesis of the core structure, 1-benzylpiperazine (B3395278), from piperazine and benzyl chloride is a key step where impurities can be introduced. A common side reaction is over-alkylation, leading to the formation of 1,4-dibenzylpiperazine (B181160) as a significant byproduct. researchgate.netnih.gov If the filtrate from the reaction is further processed, another potential impurity, 1-benzyl-4-piperazinium chloride, can be formed. researchgate.netgoogle.com
Other potential impurities can include:
Unreacted starting materials, such as piperazine and benzyl chloride.
Byproducts from side reactions, which can be influenced by the specific reaction conditions and reagents used.
Contaminants present in the starting materials or solvents.
In stereoselective syntheses, the undesired diastereomer or enantiomer is considered an impurity. google.com
Purification is typically achieved through methods like distillation, extraction, and recrystallization of the hydrochloride salt, which helps to remove these impurities and isolate the desired product with high purity. researchgate.net The final purity is confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. google.com
Table 3: Potential Byproducts and Impurities in this compound Synthesis
| Impurity/Byproduct | Source | Method of Control/Removal | Reference |
| 1,4-Dibenzylpiperazine | Over-alkylation of piperazine | Control of stoichiometry, purification by fractionation or crystallization. | researchgate.netnih.gov |
| Unreacted Piperazine | Incomplete reaction | Extraction, crystallization of the hydrochloride salt. | researchgate.net |
| Unreacted Benzyl Chloride | Incomplete reaction | Distillation, washing. | researchgate.net |
| 1-Benzyl-4-piperazinium chloride | Side reaction during workup | Controlled workup conditions, crystallization. | researchgate.netgoogle.com |
| Undesired Stereoisomers | Non-selective or incompletely selective synthesis | Chiral resolution, chromatography, stereoselective synthesis. | google.com |
Advanced Spectroscopic and Analytical Characterization of 1 Benzylpiperazin 2 One Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 1-Benzylpiperazin-2-one (B112824) hydrochloride. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise connectivity of atoms can be established. The hydrochloride form of the compound would typically involve protonation of the more basic nitrogen atom (N4), which would significantly influence the chemical shifts of adjacent protons and carbons compared to the free base.
¹H NMR Spectral Assignments and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 1-Benzylpiperazin-2-one hydrochloride, specific proton signals are expected for the benzyl (B1604629) group and the piperazin-2-one (B30754) ring.
Benzyl Group: The five protons on the phenyl ring would typically appear in the aromatic region, approximately between δ 7.2 and 7.5 ppm. The two benzylic protons (Ar-CH₂ -N) would present as a singlet around δ 4.6-4.8 ppm, shifted downfield due to the adjacent nitrogen atom.
Piperazin-2-one Ring: The protons on the piperazin-2-one ring are expected to show distinct signals. The two protons on the carbon adjacent to the carbonyl group (-C(=O)-CH₂ -N) would likely appear as a singlet or a multiplet around δ 3.4-3.6 ppm. The two protons on the carbon adjacent to the benzyl-substituted nitrogen (-N-CH₂ -CH₂-) would likely be found around δ 2.8-3.2 ppm. The proton on the nitrogen at position 4 (-NH-) would be expected to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. In the hydrochloride salt, this nitrogen would be protonated (-N⁺H₂-), leading to a more pronounced downfield shift and potential coupling with adjacent protons.
Expected ¹H NMR Data for 1-Benzylpiperazin-2-one (Free Base) (Note: This is a hypothetical table based on known chemical shift ranges. Actual experimental data is required for confirmation.)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (Ar-H ) | 7.20 - 7.50 | Multiplet |
| Benzyl CH₂ | 4.60 - 4.80 | Singlet |
| Piperazinone CH₂ (Position 3) | 3.40 - 3.60 | Multiplet/Triplet |
| Piperazinone CH₂ (Position 5) | 2.90 - 3.20 | Multiplet/Triplet |
| Piperazinone CH₂ (Position 6) | 2.80 - 3.10 | Multiplet/Triplet |
| Piperazinone NH | Variable | Broad Singlet |
¹³C NMR Spectral Assignments and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.
Carbonyl Carbon: The most downfield signal would be the carbonyl carbon (C=O) of the amide group, typically appearing in the δ 165-175 ppm region.
Aromatic Carbons: The carbons of the phenyl ring would generate signals between δ 125 and 140 ppm. The ipso-carbon (the one attached to the methylene (B1212753) group) would be distinct from the ortho, meta, and para carbons.
Aliphatic Carbons: The benzylic carbon (Ar-C H₂-N) would be expected around δ 55-65 ppm. The three carbons within the piperazin-2-one ring would appear in the δ 40-60 ppm range.
Expected ¹³C NMR Data for 1-Benzylpiperazin-2-one (Free Base) (Note: This is a hypothetical table based on known chemical shift ranges. Actual experimental data is required for confirmation.)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | 165 - 175 |
| Phenyl (C -ipso) | 135 - 140 |
| Phenyl (C H) | 125 - 130 |
| Benzyl C H₂ | 55 - 65 |
| Piperazinone C H₂ (Position 3) | 45 - 55 |
| Piperazinone C H₂ (Position 5) | 40 - 50 |
| Piperazinone C H₂ (Position 6) | 40 - 50 |
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for confirming the complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the piperazinone ring, for instance, by showing a cross-peak between the protons at positions 5 and 6.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. Each cross-peak connects a proton signal on one axis to the carbon signal on the other axis to which it is attached. This allows for the definitive assignment of each carbon that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (like the carbonyl and ipso-aromatic carbons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation from the benzylic protons to the ipso-carbon of the phenyl ring and to the carbons at positions 3 and 5 of the piperazine (B1678402) ring, confirming the placement of the benzyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For 1-Benzylpiperazin-2-one (C₁₁H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm).
Expected HRMS Data
| Ion Formula | Ion Type | Calculated m/z |
| [C₁₁H₁₅N₂O]⁺ | [M+H]⁺ | 191.1179 |
Fragmentation Patterns and Mechanistic Proposals
In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a fingerprint that helps to confirm the structure. The fragmentation of 1-Benzylpiperazin-2-one would likely be directed by the stable benzyl group and the amide functionality within the piperazinone ring.
Proposed Key Fragmentation Pathways:
Formation of the Tropylium (B1234903) Ion: A very common and dominant fragmentation for benzyl-substituted compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation at m/z 91 . This is often the base peak in the spectrum.
Cleavage of the Piperazinone Ring: The amide bond and the aliphatic nature of the ring allow for several characteristic cleavages. Alpha-cleavage adjacent to the nitrogen atoms or the carbonyl group can occur. For instance, loss of a CO molecule (28 Da) or fragments of the ethylenediamine (B42938) bridge are plausible.
McLafferty Rearrangement: While less likely in this specific structure without a suitable gamma-proton on a flexible chain, rearrangements are always a possibility in mass spectrometry and would be considered during interpretation.
Hypothetical Fragmentation Data Table
| m/z | Proposed Fragment Ion | Proposed Structure |
| 190 | [C₁₁H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 91 | [C₇H₇]⁺ | Tropylium Cation (Base Peak) |
| 133 | [M - C₃H₅N]⁺ | Loss of aziridine (B145994) fragment from ring |
| 161 | [M - CHO]⁺ | Loss of formyl radical |
Chromatographic Techniques for Purity Assessment and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct GC-MS analysis of polar compounds like this compound can be challenging due to their low volatility and potential for thermal degradation in the hot injector port. The presence of the secondary amine and the amide functionality within the piperazin-2-one ring contributes to its polarity and can lead to poor peak shape and tailing on common GC columns. jfda-online.com
Detailed Research Findings:
To overcome these limitations, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative. jfda-online.comjfda-online.com This process involves chemically modifying the polar functional groups (in this case, the secondary amine) to reduce their polarity. researchgate.net
Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silylated derivative of 1-Benzylpiperazin-2-one would be significantly more volatile and exhibit improved chromatographic behavior.
Acylation: Acylation with reagents like acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or pentafluoropropionic anhydride (PFPA) can also be effective. jfda-online.com These reagents react with the secondary amine to form an amide, which is less polar and more volatile. The use of fluorinated acylating agents can also enhance the sensitivity of detection with an electron capture detector (ECD) or provide characteristic mass spectral fragmentation patterns. jfda-online.com
Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to introduce a benzyl group, which increases volatility and improves chromatographic performance. mdpi.com
Once derivatized, the resulting compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will provide a unique fragmentation pattern that can be used for definitive identification. For 1-Benzylpiperazin-2-one, characteristic fragments would likely include the benzyl cation (m/z 91) and ions resulting from the cleavage of the piperazinone ring. researchgate.net
Table 2: Potential Derivatization Strategies for GC-MS Analysis of this compound
| Derivatization Type | Reagent | Functional Group Targeted | Resulting Derivative | Key Advantages |
| Silylation | BSTFA, MSTFA | Secondary Amine | N-Trimethylsilyl derivative | Increased volatility, improved peak shape |
| Acylation | Acetic Anhydride, TFAA, PFPA | Secondary Amine | N-Acetyl or N-Trifluoroacetyl derivative | Increased volatility, enhanced detector response (for fluorinated derivatives) jfda-online.com |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Secondary Amine | N-Pentafluorobenzyl derivative | Increased volatility, suitable for ECD detection mdpi.com |
This table outlines potential derivatization strategies that could be applied to this compound to facilitate its analysis by GC-MS. The optimal derivatization conditions would need to be determined experimentally.
Thin-Layer Chromatography (TLC) in Method Development
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is particularly useful in the initial stages of method development, for reaction monitoring, and for preliminary purity assessments. rsc.org For this compound, TLC can be used to quickly determine suitable solvent systems for separation by column chromatography or HPLC.
Detailed Research Findings:
Standard silica (B1680970) gel plates (silica gel 60 F254) are typically used as the stationary phase for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a relatively non-polar solvent (e.g., hexane (B92381), dichloromethane, or ethyl acetate) and a more polar solvent (e.g., methanol, ethanol (B145695), or acetone) is commonly used. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the retention factor (Rf) of the compound. For benzyl-containing compounds, mixtures of ethyl acetate (B1210297) and hexane are often effective. researchgate.net
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-absorbing properties of the benzyl group. Alternatively, chemical staining reagents can be used. Iodine vapor is a general-purpose stain that reacts with many organic compounds to produce brown spots. cdnsciencepub.com Other specific staining reagents for nitrogen-containing compounds, such as ninhydrin (B49086) or Dragendorff's reagent, could also be employed, although the secondary amine in the piperazin-2-one ring may show a weaker response compared to primary amines.
Table 3: Exemplary TLC Systems for the Analysis of Compounds with Structural Similarities to this compound
| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Application Notes |
| Silica Gel 60 F254 | Ethyl Acetate : Hexane (e.g., 80:20) | UV light (254 nm), Iodine Vapor | Good for separating compounds with moderate polarity and a UV chromophore. researchgate.net |
| Silica Gel 60 F254 | Dichloromethane : Methanol (e.g., 95:5) | UV light (254 nm), Potassium Permanganate Stain | A more polar system suitable for compounds with higher polarity. rsc.org |
| Silica Gel 60 F254 | Chloroform (B151607) : Methanol (e.g., 9:1) | UV light (254 nm), Dragendorff's Reagent | Useful for the detection of alkaloids and other nitrogen-containing heterocycles. |
This table provides examples of TLC systems that could serve as a starting point for the method development for this compound. The optimal system will depend on the specific purity of the sample and the desired separation.
Pharmacological and Biological Research of 1 Benzylpiperazin 2 One Hydrochloride and Its Derivatives
Investigations into Neurotransmitter System Modulation
Research has extensively documented that piperazine (B1678402) derivatives can potentiate central dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net 1-Benzylpiperazine (B3395278) (BZP), a closely related compound, is known to be a central nervous system stimulant with effects that are approximately 10% of the potency of d-amphetamine. europa.eu Animal studies have confirmed that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline. europa.eu
1-Benzylpiperazine (BZP) and its derivatives exhibit a complex interaction with the serotonergic system. BZP acts on the serotonin reuptake transporter (SERT), leading to increased extracellular concentrations of serotonin. wikipedia.org However, its potency at the SERT is considerably lower than its effects on dopamine and norepinephrine (B1679862) transporters. wikipedia.org While BZP itself has a mixed mechanism of action, some of its derivatives, like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), act more directly as serotonin agonists. researchgate.net
Studies have shown that BZP also functions as a non-selective agonist at a variety of serotonin receptors. wikipedia.org Research investigating the rewarding properties of BZP in animal models found that its effects are mediated in part by the serotonergic system. nih.gov Specifically, the rewarding effects could be attenuated by antagonists of serotonin 5-HT3 receptors, indicating a functional interaction with this receptor subtype. nih.gov
In the pursuit of multi-target ligands for conditions like Alzheimer's disease, which often involves both cognitive decline and depression, derivatives have been synthesized to interact with both cholinesterase and the serotonin transporter (SERT). mdpi.comnih.gov For instance, certain functionalized piperidine (B6355638) derivatives, structurally related to benzylpiperazine, have been evaluated for their binding affinity at the human serotonin transporter (h-SERT). nih.gov One such compound, compound 21, demonstrated good and selective activity for both butyrylcholinesterase (BuChE) and SERT. mdpi.comnih.gov
Table 1: Interaction of BZP and Derivatives with Serotonergic and Other Monoamine Transporters This table is interactive. You can sort and filter the data.
| Compound | Transporter | Activity (EC₅₀) | Notes | Source |
|---|---|---|---|---|
| 1-Benzylpiperazine (BZP) | SERT | 6050 nM | Lower potency compared to DAT and NET. | wikipedia.org |
| d-amphetamine | SERT | 1765 nM | For comparison. | wikipedia.org |
| d-methamphetamine | SERT | 736 nM | For comparison. | wikipedia.org |
| 1-Benzylpiperazine (BZP) | DAT | 175 nM | Higher potency than at SERT. | wikipedia.org |
The primary pharmacological action of 1-Benzylpiperazine (BZP) is considered to be dopaminergic and noradrenergic. researchgate.net It enhances the release of dopamine from nerve terminals, which increases the concentration of this neurotransmitter in the synapse. researchgate.net This elevation in extracellular dopamine levels is believed to be a key contributor to its stimulant effects. nih.gov
Research using the conditioned place preference method in rats demonstrated that the rewarding properties of BZP are linked to the brain's dopaminergic system. nih.gov These effects were lessened by the administration of a dopamine D1-like receptor antagonist (SCH23390), but not by a dopamine D2-like receptor antagonist, suggesting a specific role for D1-like receptors in mediating BZP's rewarding effects. nih.gov The compound's action on the dopamine transporter (DAT) is significantly more potent than its effect on the serotonin transporter (SERT). wikipedia.org Studies in dopaminergic human neuroblastoma cell lines (SH-SY5Y) have also been used to elucidate the cellular-based mechanisms of piperazine derivatives. nih.gov
Enzyme Inhibition and Activation Studies
Beyond neurotransmitter systems, derivatives of benzylpiperazine have been investigated as inhibitors of clinically relevant enzymes.
In the search for new treatments for Alzheimer's disease, where a deficit in the neurotransmitter acetylcholine (B1216132) is a key feature, researchers have designed and synthesized derivatives of benzylpiperazine as acetylcholinesterase (AChE) inhibitors. nih.gov By inhibiting AChE, these compounds prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. nih.gov
One study focused on a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, designed as analogues of the Alzheimer's drug donepezil (B133215). nih.gov In this design, the piperidine ring of donepezil was replaced with a piperazine ring. nih.gov The inhibitory activity of these synthesized compounds against AChE was assessed using the Ellman test. nih.gov
The results showed that many of the derivatives possessed potential as acetylcholinesterase inhibitors. nih.gov The most potent compound in the series, compound 4a , which has a chlorine moiety at the ortho position of the phenyl ring, exhibited a high degree of potency. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibition by Benzylpiperazine Derivatives This table is interactive. You can sort and filter the data.
| Compound | AChE Inhibition (IC₅₀) | Notes | Source |
|---|---|---|---|
| Compound 4a (ortho-chloro derivative) | 0.91 ± 0.045 µM | Most potent in the synthesized series. | nih.gov |
| Compound 4g (meta-methoxy derivative) | 5.5 ± 0.7 µM | Favorable potency. | nih.gov |
Derivatives of benzylpiperazine have also been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and fluid balance. nih.govnih.gov Specifically, 2-Benzylpiperazine (B1268327) has been identified as a novel scaffold for developing potent human carbonic anhydrase (hCA) inhibitors. nih.govophthalmojournal.com
Research in this area has led to the synthesis and evaluation of new derivatives for their inhibitory activity against various hCA isoforms, including those relevant to glaucoma treatment. nih.gov Two compounds from these studies, when evaluated in rabbit models of glaucoma, were found to significantly reduce intraocular pressure, highlighting their potential for further development as therapeutic agents. nih.gov The binding mode of these inhibitors has been investigated through X-ray crystallography and molecular modeling techniques. nih.gov
Histone Deacetylase (HDAC6) Inhibition
The benzylpiperazine scaffold has been identified as a promising component in the design of selective inhibitors for histone deacetylase 6 (HDAC6), a therapeutic target for neurodegenerative diseases. nih.govresearchgate.net Researchers have utilized a hybrid strategy, combining features of HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H₁ receptor antagonists, to develop novel benzylpiperazine derivatives. nih.govresearchgate.net This approach led to the identification of CNS-penetrant and selective HDAC6 inhibitors, with the benzylpiperazine moiety acting as an effective "CAP" group that can cross the blood-brain barrier despite the presence of a polar hydroxamate group. nih.gov
One such derivative, compound 1 (KH-259) , emerged from these studies as a potent and selective HDAC6 inhibitor. nih.gov In vitro screening of 1-benzhydryl-piperazine derivatives, which share a core piperazine structure, also identified compounds with significant and selective HDAC6 inhibitory activity. nih.gov For instance, compound 9b , a phenyl-hydroxamic acid derivative with a 1-benzhydryl piperazine cap, demonstrated the most potent HDAC6 inhibition in its series with a nanomolar IC₅₀ value. nih.gov This compound also showed high selectivity over other HDAC isoforms like HDAC1, HDAC3, and HDAC8. nih.gov The design of these inhibitors often features the 1-benzhydryl piperazine as a surface recognition group that interacts with the L2 pocket of the HDAC6 enzyme. nih.gov
Table 1: HDAC6 Inhibition by Benzylpiperazine Derivatives
| Compound | Description | HDAC6 IC₅₀ (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 9b | 1-Benzhydryl piperazine derivative | 31 | Selective for HDAC6 over HDAC1, HDAC3, and HDAC8 | nih.govchemrxiv.org |
| 6b | 1-Benzhydryl piperazine derivative | 186 | Selective for HDAC6 | chemrxiv.org |
Tyrosinase Inhibition
Derivatives of piperazine have been investigated for their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The piperazine ring is considered a valuable scaffold as it can provide a balance of flexibility and rigidity, which helps to correctly orient the rest of the molecule within the active site of the tyrosinase enzyme. nih.gov
In one study, a series of novel 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. nih.gov Among the synthesized compounds, compound 4l , which incorporates an indole (B1671886) moiety at the N-1 position of the piperazine ring, showed a significant tyrosinase inhibitory effect. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor of the tyrosinase enzymatic reaction. nih.gov Structure-activity relationship (SAR) analysis of the series indicated that replacing a simple benzyl (B1604629) or phenyl group with an indole or pyridine (B92270) moiety led to a notable improvement in inhibitory potency. nih.gov
Table 2: Tyrosinase Inhibition by a Piperazine Derivative
| Compound | Description | Tyrosinase IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 4l | 4-Nitrophenylpiperazine with an indole moiety | 72.55 | Mixed | nih.gov |
Receptor Binding Profiling and Affinity Studies
Sigma Receptor Ligand Studies (σ₁R and σ₂R)
Benzylpiperazine derivatives have been systematically designed and evaluated as ligands for sigma receptors (σR), which are implicated in various neurological processes, including pain signaling. nih.govacs.orgacs.org The sigma-1 receptor (σ₁R) and sigma-2 receptor (σ₂R) are distinct proteins, and developing ligands with high selectivity for one subtype over the other is a key research goal. nih.gov
A series of new benzylpiperazinyl derivatives were synthesized and tested for their binding affinities at σ₁ and σ₂ receptors using radioligand binding assays. nih.govacs.org These studies identified compounds with high affinity for σ₁R (Kᵢ values ranging from 1.6 to 145 nM) and significant selectivity over σ₂R. nih.govacs.org For example, the 4-methoxybenzylpiperazinyl derivative 8 was previously identified as a potent and selective σ₁R ligand. nih.govacs.org Building on this, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) was developed and showed the highest σ₁R affinity in its series (Kᵢ = 1.6 nM) and a remarkably high selectivity ratio (Kᵢ σ₂/Kᵢ σ₁ = 886). nih.govacs.org This represented a significant improvement in selectivity compared to the lead compound 8 (selectivity ratio = 432). nih.govacs.org These findings underscore how modifications to the hydrophobic domains and linker units of the benzylpiperazine structure can optimize the binding profile for sigma receptors. nih.gov
Table 3: Sigma Receptor Binding Affinities of Benzylpiperazine Derivatives
| Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) | Reference |
|---|---|---|---|---|
| 8 (Lead Compound) | 3.4 | 1467 | 432 | nih.govacs.org |
| 15 | 1.6 | 1417 | 886 | nih.govacs.org |
| 24 | 4.1 | 1732 | 423 | nih.gov |
Other Relevant Receptor Interactions
Beyond sigma receptors, benzylpiperazine (BZP) and its analogues interact with other key neurotransmitter systems. BZP itself is known to have primary dopaminergic and noradrenergic actions. researchgate.net Research into the mechanisms behind the rewarding properties of 1-benzylpiperazine showed that its effects are mediated through specific dopamine and serotonin receptors. nih.gov
Specifically, the conditioned place preference induced by 1-benzylpiperazine in rats was attenuated by the dopamine D1-like receptor antagonist SCH23390 and the serotonin 5-HT3 receptor antagonist MDL72222 . nih.gov However, the effects were not blocked by antagonists for dopamine D2-like receptors or serotonin 5-HT2 receptors, indicating a degree of selectivity in its interactions with these systems. nih.gov The benzylpiperazine core is also a component of some histamine H₁ receptor antagonists, a property that has been leveraged to design brain-penetrant molecules. nih.gov
Cellular and Molecular Mechanisms of Action
Investigation of Intracellular Signaling Pathways
The biological effects of benzylpiperazine derivatives are a direct consequence of their interaction with specific enzymes and receptors, leading to the modulation of intracellular signaling pathways.
HDAC6 Inhibition Pathway: The mechanism of action for selective HDAC6 inhibitors containing a benzylpiperazine moiety has been demonstrated at a molecular level. Administration of the selective inhibitor compound 1 (KH-259) in mice led to a significant increase in the levels of acetylated α-tubulin in the brain. nih.govresearchgate.net Crucially, it did not increase the levels of acetylated histone H3K9. nih.govresearchgate.net This is consistent with the specific inhibition of the cytoplasmic enzyme HDAC6 (whose substrate is α-tubulin) without affecting nuclear HDACs that target histones, confirming the compound's selective action within the cell. nih.gov
Sigma Receptor-Mediated Signaling: As chaperone proteins, sigma receptors modulate the function of various other proteins, including ion channels and neurotransmitter receptors. nih.gov Antagonists of the σ₁R can block its activity, which in turn produces increased opioid receptor signaling and decreased NMDA receptor signaling. nih.gov This modulation of major signaling pathways is believed to underlie the antinociceptive effects of σ₁R antagonists. nih.gov
Monoaminergic Pathways: The psychoactive effects of BZP are linked to its ability to enhance the release of catecholamines, particularly dopamine and noradrenaline. researchgate.net This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to greater activation of postsynaptic α- and β-adrenergic receptors. researchgate.net This mechanism points to a direct influence on dopaminergic and noradrenergic signaling pathways. researchgate.netnih.gov
In Vitro and In Vivo Pharmacological Evaluations
Derivatives of benzylpiperazine have demonstrated notable neuroprotective properties in both laboratory and living organism models. A study on new edaravone (B1671096) derivatives incorporating a benzylpiperazine moiety revealed significant protective effects. researchgate.net These compounds showed the ability to protect differentiated rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂). researchgate.net In vivo, these derivatives remarkably extended the survival time of mice subjected to acute cerebral ischemia and lowered the mortality rate across all tested doses. researchgate.net Specifically, compounds 1-(4-(4-fluorobenzyl) piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone and 1-(4-(4-nitrobenzyl)piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone were highlighted for their significant protective effects on cell viability. researchgate.net These findings suggest that such derivatives are promising lead compounds for the development of agents to treat cerebral ischemic stroke. researchgate.net
A series of novel benzylpiperazinyl derivatives have been developed and evaluated for their pain-relieving properties, targeting sigma-1 (σ₁) receptors which are known to modulate pain signals. nih.gov These compounds were designed based on a lead molecule, a 4-methoxybenzylpiperazinyl derivative, which was previously identified as a potent and selective ligand for the σ₁ receptor. nih.govacs.org
One of the most promising compounds from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) , exhibited a very high affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and a significant selectivity over the sigma-2 (σ₂) receptor. nih.gov In vivo studies using a mouse model of inflammatory pain (formalin assay) and a model of neuropathic pain (chronic constriction injury), compound 15 produced dose-dependent antinociceptive (pain-blocking) and anti-allodynic (reduction of pain from non-painful stimuli) effects. nih.gov Importantly, this compound did not cause sedation or impair motor coordination in a rotarod assay, indicating a specific analgesic action. nih.gov These findings support the potential of benzylpiperazine-based σ₁ receptor antagonists as a therapeutic option for chronic pain. nih.gov
| Compound | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |
|---|---|---|---|
| 8 | 4.8 ± 0.1 | 2073 ± 103 | 432 |
| 15 | 1.6 ± 0.1 | 1418 ± 65 | 886 |
| 24 | 6.1 ± 0.1 | 2583 ± 54 | 423 |
Research into the antidepressant potential of benzylpiperazine derivatives has shown promising results, often linked to their interaction with the serotonergic system. nih.gov Studies on novel phenylpiperazine pyrrolidin-2-one derivatives have demonstrated antidepressant-like activity in animal models. nih.gov For example, compound EP-65 from this series showed strong antidepressant-like effects in the forced swimming test in mice, with its activity being more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov While many compounds in this series showed some activity, they also tended to suppress spontaneous locomotor activity. nih.gov
Other research on arylpiperazine derivatives has also pointed towards antidepressant effects mediated by the serotonin system. nih.gov Two new arylpiperazine derivatives, 4pN-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (B137802) and 3oN-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide, exhibited antidepressant activity in both the forced swim test and tail suspension test in mice. nih.gov The effects of these compounds were blocked by agents that interfere with serotonin signaling, suggesting that their antidepressant-like action is mediated through interaction with 5-HT₁ₐ receptors. nih.gov Furthermore, N-benzylpiperazine (BZP) itself was initially investigated as a potential antidepressant in the 1970s, though it was ultimately found to be unsuitable for this use. researchgate.net
Beyond the well-explored neuropharmacological effects, derivatives of 1-benzylpiperazine have been investigated for a range of other biological activities.
Stimulant and Psychoactive Effects: 1-Benzylpiperazine (BZP) is known for its stimulant properties, potentiating central dopamine, serotonin, and noradrenaline neurotransmission. researchgate.net It primarily affects dopamine and is a moderately potent stimulant. researchgate.net
Vasodilator Activity: Certain derivatives, such as 1-(2,3,4-trimethoxybenzyl)piperazine, have been synthesized and evaluated for their effects on the cerebrovascular circulation, indicating potential as vasodilator agents. nih.gov
Antimicrobial Activity: A series of 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines have been synthesized and screened for antibacterial and antifungal properties. jchps.com Some of these compounds demonstrated good activity against various bacterial and fungal strains. jchps.com
Anticancer Activity: A new series of 1,2-benzothiazine derivatives incorporating phenylpiperazine moieties have been synthesized and tested for their anticancer potential. nih.gov One compound in particular, BS230, which contains a 3,4-dichlorophenyl)piperazine substituent, showed strong antitumor activity with lower toxicity to healthy cells compared to the standard drug doxorubicin. nih.gov
Insecticidal and Antifungal Activities: Novel 1,5-diphenyl-2-penten-1-one analogues containing a piperazine moiety have been synthesized and evaluated for their bioactivities. nih.gov Several of these compounds exhibited moderate to good insecticidal activities, particularly against mosquito larvae, and moderate antifungal properties. nih.gov
Structure-Activity Relationships (SAR) of 1-Benzylpiperazin-2-one (B112824) Derivatives in Drug Discovery
The study of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For benzylpiperazine derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activities.
In the context of antinociceptive and anti-allodynic effects , research on σ₁ receptor ligands has revealed key SAR principles. nih.gov It was found that the introduction of a para-substituent on the secondary hydrophobic benzyl group can improve both affinity and selectivity for the σ₁ receptor. nih.govacs.org Further exploration of the linker chain between the core piperazine and the hydrophobic domains, as well as modifications to the primary hydrophobic domain, has led to the development of more potent and selective ligands. nih.gov For instance, replacing a phenyl ring with a cyclohexyl ring in one of the hydrophobic domains resulted in a notable improvement in both affinity and selectivity for the σ₁ receptor. nih.gov
For neuroprotective benzylpiperazine-based edaravone derivatives , SAR studies have also been conducted. researchgate.net These studies help in understanding how different functional groups on the benzyl ring influence the biological activity, guiding the synthesis of new compounds with enhanced neuroprotective properties. researchgate.net
In the development of insecticidal and antifungal agents , SAR analysis of 1,5-diphenyl-2-penten-1-one analogues with a piperazine moiety showed that an N'-unsubstituted piperazine led to better antifungal and larvicidal activity compared to N'-methylated versions. nih.gov Additionally, the position of substituents on the benzene (B151609) ring was found to be critical, with a sharp decline in activity when the substituent was moved from the 4-position. nih.gov
These examples underscore the importance of SAR in the rational design of novel 1-benzylpiperazin-2-one derivatives with optimized pharmacological profiles for various therapeutic applications.
Lack of Publicly Available Research Data on 1-Benzylpiperazin-2-one Hydrochloride
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the pharmacological and biological activities of This compound and its derivatives. Searches for studies investigating the impact of substituent modifications on the biological activity of this particular compound, as well as the design and synthesis of its potent analogues, did not yield specific results.
The piperazine ring and its derivatives are a well-studied class of compounds with a broad range of biological activities, and extensive research exists on various substituted piperazines. nih.govresearchgate.nettandfonline.com For instance, studies on 1-aralkyl-4-benzylpiperazine derivatives have identified them as potent sigma receptor ligands. nih.govacs.org Modifications to the aralkyl and benzyl moieties of the piperazine scaffold have been shown to significantly influence their affinity and selectivity for different receptor subtypes. nih.govacs.org
Furthermore, research into other classes of piperazine-containing molecules has demonstrated the critical role of substituent groups in determining their pharmacological profiles, including anticancer and antimicrobial activities. tandfonline.comnih.gov The design and synthesis of novel piperazine derivatives often focus on modifying specific positions of the piperazine or attached aromatic rings to enhance potency and selectivity. nih.govacs.orgnih.govunisi.it
However, the specific scaffold of 1-Benzylpiperazin-2-one introduces a ketone group at the 2-position of the piperazine ring, creating a lactam. This structural feature fundamentally differentiates it from the more commonly studied 1-benzylpiperazine. The electronic and conformational properties of the piperazin-2-one (B30754) ring would significantly alter its interaction with biological targets compared to a simple piperazine ring.
Despite the extensive body of research on piperazine derivatives in general, specific studies on the synthesis, biological evaluation, and structure-activity relationships of derivatives of This compound are not present in the accessible scientific literature. Therefore, it is not possible to provide a detailed article on its pharmacological and biological research as requested, as this would require speculation in the absence of published data.
Applications of 1 Benzylpiperazin 2 One Hydrochloride in Medicinal Chemistry and Pharmaceutical Research
Development as a Pharmaceutical Intermediate
The utility of 1-Benzylpiperazin-2-one (B112824) hydrochloride in medicinal chemistry is primarily rooted in its role as a versatile intermediate. Its structure combines a piperazinone core, which is a common feature in many bioactive compounds, with a benzyl (B1604629) group that can serve as a protecting group or a key pharmacophoric element.
The 1-benzylpiperazine (B3395278) framework is a valuable starting material for constructing more elaborate drug candidates. The benzyl group is particularly useful as it can be easily removed through catalytic hydrogenolysis. orgsyn.org This unmasks a secondary amine on the piperazine (B1678402) ring, providing a reactive site for further chemical modifications and the introduction of diverse functional groups. This strategy allows for the synthesis of 1,4-unsymmetrically disubstituted piperazines, which are crucial for tuning the pharmacological profile of a molecule. orgsyn.org
While direct synthesis routes for many commercial drugs start from various piperazine salts, the principle of using a benzyl group as a removable protecting moiety is a cornerstone of synthetic organic chemistry. orgsyn.orgerowid.org For instance, the synthesis of 1-benzylpiperazine dihydrochloride (B599025) itself is a straightforward process, yielding a stable, easily purified product from readily available materials. orgsyn.org This foundational chemistry underscores the potential of its 2-oxo derivative, 1-benzylpiperazin-2-one hydrochloride, to serve as a reliable precursor in multi-step synthetic campaigns aimed at producing complex pharmaceutical agents.
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of drugs with varied therapeutic actions. researchgate.net The 1-benzylpiperazin-2-one structure inherits this potential, offering a three-dimensional framework that can be chemically decorated to achieve specific interactions with biological targets. The piperazine core is known to be a key component in compounds developed for numerous conditions, including microbial infections, depression, inflammation, and cancer. researchgate.net
Research into related benzylpiperazine structures has demonstrated the versatility of this scaffold. By modifying the core, researchers have successfully developed potent inhibitors and ligands for various biological targets. This adaptability highlights the potential of the 1-benzylpiperazin-2-one core as a foundational structure for new therapeutic agents.
| Scaffold Base | Therapeutic Target/Application | Example Compound Class | Reference |
|---|---|---|---|
| Benzylpiperazine | Antinociceptive / Anti-Allodynic (Pain) | Sigma-1 (σ1) Receptor Ligands | acs.org |
| 2-Benzylpiperazine (B1268327) | Intraocular Pressure Reduction (Glaucoma) | Human Carbonic Anhydrase (hCA) Inhibitors | nih.gov |
| Phenylpiperazine (related) | Antidepressant | Starting material for Trazodone (B27368) | europa.eu |
| Piperazine | General Bioactivity | Antimicrobial, Anticonvulsant, Antipsychotic, etc. | researchgate.net |
Role in Prodrug Strategies and Drug Delivery Systems
Overcoming poor pharmacokinetic properties, such as low solubility or limited permeability across biological membranes, is a major hurdle in drug development. nih.govnih.gov Prodrug strategies, where an inactive or less active molecule is designed to be converted into the active drug within the body, offer a powerful solution to these challenges. slideshare.net
A prodrug consists of the active drug molecule covalently bonded to a carrier moiety, which is designed to be cleaved by chemical or enzymatic action in vivo. slideshare.net The 1-benzylpiperazin-2-one structure is well-suited for such an approach. The secondary amine within the piperazinone ring provides a convenient handle for attaching promoieties. For example, acylation of this nitrogen could create an amide linkage that is stable in the gastrointestinal tract but is later hydrolyzed by enzymes in the blood or target tissue to release the active compound. This strategy can be used to improve properties like water solubility or to mask features of a drug that might lead to poor absorption. nih.govmdpi.com The ultimate goal of a prodrug is to optimize the physicochemical and pharmacokinetic profile of a parent drug to enhance its efficacy and reduce potential toxicity. nih.gov
Delivering therapeutic agents to the central nervous system (CNS) is particularly challenging due to the highly selective nature of the blood-brain barrier (BBB). nih.gov The BBB is a microvascular unit that strictly regulates the passage of substances from the bloodstream into the brain, limiting the entry of most drugs. nih.govnih.gov
Strategies to enhance BBB penetration are critical for treating CNS disorders. One successful approach is to modify a drug to increase its lipophilicity (fat-solubility), as lipid-soluble molecules can more easily diffuse across the cell membranes of the BBB. nih.gov The 1-benzylpiperazin-2-one core can be a starting point for such modifications. The related compound, 1-benzylpiperazine (BZP), is known to have psychostimulant effects, which inherently demonstrates its ability to cross the BBB. europa.euwikipedia.org
Prodrug strategies are also employed to shuttle drugs across the BBB. nih.gov This can involve attaching the drug to a molecule that engages with specific nutrient transporters on the BBB or by designing a prodrug with increased lipophilicity that is converted to the more polar, active drug once inside the brain. Given that the piperazine scaffold is present in CNS-active drugs, the 1-benzylpiperazin-2-one core represents an attractive platform for designing novel compounds or prodrugs aimed at brain targets.
Contributions to Target Validation and Pharmacological Probes
In the early stages of drug discovery, pharmacological probes are essential tools. These are well-characterized small molecules that interact with a specific biological target (e.g., a receptor or enzyme) with high potency and selectivity. Such probes are used to "validate" a target by helping researchers understand its physiological role and its potential as a point of therapeutic intervention.
The related phenylpiperazine derivative, mCPP, has been widely used as a pharmacological probe to investigate the function of serotonin (B10506) receptors in psychiatric research. europa.eu Similarly, derivatives of the benzylpiperazine scaffold have been developed as potent and selective ligands for targets like the sigma-1 (σ₁) receptor, which is implicated in chronic pain. acs.org These compounds allow researchers to probe the function of the σ₁ receptor in preclinical models. acs.org
Given its defined structure and synthetic accessibility, this compound can serve as a foundational structure for creating libraries of compounds to be screened against various targets. Furthermore, its close relative, 1-benzylpiperazine (BZP), is used as a certified analytical reference material in forensic and research applications, highlighting the importance of such compounds as chemical standards. caymanchem.commdpi.com This establishes a role for this compound and its derivatives as potential pharmacological probes for exploring new biological pathways and validating novel drug targets.
Use as a Research Tool for Neurotransmitter Function
While this compound itself is a specific derivative, the broader compound 1-Benzylpiperazine (BZP), of which it is a salt, serves as a significant research tool for studying neurotransmitter systems. BZP is known for its complex pharmacology, primarily acting as a stimulant that impacts the central nervous system. nih.gov Its mechanism involves stimulating the release and inhibiting the reuptake of key neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine (B1679862).
This multifaceted action on multiple neurotransmitter systems makes BZP a "messy drug" from a therapeutic standpoint but a valuable probe for neuropharmacological research. nih.gov Scientists utilize BZP to investigate the intricate pathways of monoamine neurotransmission. For instance, studies have used BZP to explore the mechanisms of drug-induced reward and addiction. A study using the conditioned place preference method in rats demonstrated that BZP has rewarding properties, suggesting a potential for abuse. The research further elucidated that these effects are mediated through the brain's dopaminergic and serotonergic systems.
The ability of BZP to elevate synaptic levels of both dopamine and serotonin produces effects similar to substances like MDMA, making it a compound of interest for comparative neurotoxicity and addiction studies. nih.gov By observing the behavioral and neurological responses to BZP, researchers can gain insights into the function and interplay of different neurotransmitter pathways involved in mood, reward, and stimulant effects.
Investigation of Novel Pharmacological Targets
Research has moved beyond the general stimulant properties of BZP to design derivatives that target novel and more specific pharmacological sites. A key area of investigation is the development of benzylpiperazine derivatives as ligands for Sigma-1 (σ1) receptors, which are implicated in modulating nociceptive signaling. nih.gov This has opened avenues for creating potential new treatments for chronic pain. nih.gov
In this context, scientists have synthesized and characterized new series of benzylpiperazinyl derivatives, modifying the core structure to enhance affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov One notable study identified a derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which exhibited a very high affinity for the σ1 receptor and significant selectivity. nih.gov This compound demonstrated dose-dependent pain-relieving effects in animal models of inflammatory and neuropathic pain without causing sedation, highlighting its potential as a therapeutic candidate. nih.gov
This line of research illustrates a strategic shift from the non-specific neurotransmitter-releasing effects of the parent compound to the development of highly selective ligands for novel targets like the σ1 receptor. Other research has explored designing multi-target piperazine derivatives for complex neurodegenerative conditions like Alzheimer's disease. One study developed a hybrid molecule that could reduce both amyloid and Tau pathologies and improve memory in preclinical models. nih.gov
Table 1: Research Findings on Benzylpiperazine Derivatives Targeting the σ1 Receptor
| Compound | σ1 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) | Research Focus |
|---|---|---|---|
| Lead Compound 8 | 10.8 | 432 | Starting point for new derivatives |
| Compound 15 | 1.6 | 886 | Highest affinity and improved selectivity for pain treatment |
| Compound 22 | 145 | >689 | Investigating the effect of linker chain length |
| Compound 24 | 2.5 | 423 | High affinity and selectivity |
Intellectual Property and Patent Landscape Surrounding this compound and its Derivatives
The intellectual property landscape for piperazine-based compounds is extensive, reflecting their broad therapeutic potential. tandfonline.comresearchgate.netnih.gov While the parent compound 1-benzylpiperazine has limited direct medical use and is a controlled substance in many jurisdictions nih.gov, its core structure serves as a valuable scaffold for developing novel, patentable derivatives. tandfonline.comresearchgate.net The patent literature shows a clear trend of moving away from the non-selective stimulant properties of early piperazines towards creating highly specific molecules for a variety of diseases, including central nervous system disorders, cancer, and inflammatory conditions. tandfonline.comnih.gov
Analysis of Key Patents in Pharmaceutical Applications
An analysis of patents reveals a focus on structurally modified derivatives of benzylpiperazine designed for specific therapeutic actions. These patents often claim a novel chemical entity, its synthesis, and its application in treating particular diseases.
A representative example is patent EP0209843A2 , which covers a novel benzylpiperazine derivative, 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamyl)piperazine, and its pharmaceutically acceptable salts, including hydrochloride. googleapis.comgoogle.com This patent claims the compound's use as a hypolipidemic agent, designed to lower cholesterol and other lipids in the blood. googleapis.comgoogle.com The invention was driven by the need for effective hypolipidemic drugs with fewer side effects than existing treatments at the time. googleapis.com The patent details the synthesis of the compound and provides data from experiments demonstrating its potent cholesterol-lowering activity. google.com
Other key patent areas include:
Antipsychotic Agents: Patents like US8349840B2 and US-RE48059-E1 describe piperazine-substituted benzothiophenes for the treatment of mental disorders such as schizophrenia, leveraging their activity as dopamine (D2) and serotonin (5-HT2A) receptor antagonists. google.comunifiedpatents.com
Neurological Diseases: Patent PL376149A1 covers piperazine and piperidine (B6355638) derivatives for treating neurological diseases and neuronal damage. google.com
Antiallergic and Anti-inflammatory Agents: European patent EP0753515A3 discloses benzylpiperazine derivatives for use as antiallergic and anti-inflammatory agents. googleapis.com
Assay Development: Patent US9587035B2 relates to the development of novel antibodies and immunoassay methods for the specific detection and quantification of 1-benzylpiperazine and its metabolites, which is crucial for toxicological and clinical analysis. google.com
Table 2: Examples of Key Patents for Benzylpiperazine Derivatives
| Patent Number | Title/Focus | Therapeutic Application | Assignee/Applicant |
|---|---|---|---|
| EP0209843A2 | Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use | Hypolipidemic (Cholesterol Lowering) | Kanebo Ltd. |
| US8349840B2 | Piperazine-substituted benzothiophenes for treatment of mental disorders | Antipsychotic (e.g., Schizophrenia) | Otsuka Pharmaceutical Co., Ltd. |
| PL376149A1 | Piperazine and piperidine derivatives for treatment of neurological diseases | Neuroprotection | Vertex Pharmaceuticals Incorporated |
| EP0753515A3 | Benzylpiperazine derivatives as antiallergic and anti-inflammatory agents | Anti-allergy / Anti-inflammatory | Senju Pharmaceutical Co., Ltd. |
Emerging Trends in Patent Filings
The patent landscape for piperazine derivatives shows a distinct and evolving trend. Initially, the piperazine scaffold was primarily explored for its activity on the central nervous system (CNS). tandfonline.comresearchgate.net However, recent patent filings demonstrate a significant expansion into a diverse range of therapeutic areas. nih.gov
Emerging trends in patent filings include:
Diversification of Therapeutic Targets: There is a clear move beyond traditional CNS applications. Patents now frequently describe piperazine derivatives as anticancer, antiviral, anti-tuberculosis, and cardio-protective agents. researchgate.netnih.gov This indicates that the piperazine moiety is now recognized as a "privileged scaffold" capable of interacting with a wide variety of biological targets.
Molecular Hybridization: A growing strategy involves creating hybrid molecules that combine the piperazine core with other pharmacologically active fragments. This approach is used to develop multi-target drugs, such as compounds for Alzheimer's disease that inhibit acetylcholinesterase and reduce amyloid/tau pathology simultaneously. nih.gov
Focus on Selectivity and Reduced Side Effects: Newer patents emphasize the development of derivatives with high selectivity for specific receptor subtypes or enzymes. This is a strategic effort to create more effective drugs with improved safety profiles by minimizing off-target effects. The development of selective σ1 receptor antagonists for pain is a prime example of this trend.
Complex Scaffolds: Recent drug approvals and patent applications feature increasingly complex molecules where the piperazine ring is integrated into larger, polycyclic structures. nih.gov This allows for more precise three-dimensional positioning of functional groups to optimize interaction with the biological target. Examples include compounds where the piperazine is part of a triazolopyrazine system. nih.gov
This evolution in patent filings underscores the sustained importance of the piperazine framework in modern drug discovery, with a continuous drive towards creating novel, highly specific, and patentable therapeutic agents. tandfonline.comnih.gov
Future Directions and Emerging Research Avenues for 1 Benzylpiperazin 2 One Hydrochloride
Exploration of New Therapeutic Applications
The structural components of 1-Benzylpiperazin-2-one (B112824) hydrochloride—a piperazin-2-one (B30754) core and a benzyl (B1604629) group at the N1 position—suggest several promising avenues for therapeutic exploration. Research into related compounds provides a strong rationale for investigating this molecule in a number of key areas.
Derivatives of benzylpiperazine have been identified as potent ligands for sigma-1 (σ1) receptors, which are involved in modulating nociceptive signaling. erowid.orgtandfonline.com A recent study highlighted a series of new benzylpiperazinyl derivatives as σ1 receptor antagonists with significant antinociceptive and anti-allodynic effects in animal models of pain. erowid.orgtandfonline.comnih.gov For instance, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated high affinity for the σ1 receptor and dose-dependent efficacy in models of inflammatory and neuropathic pain. nih.gov This suggests that 1-Benzylpiperazin-2-one hydrochloride and its analogues could be developed as potential therapeutics for chronic pain conditions.
Furthermore, the piperazine (B1678402) moiety is a well-established pharmacophore in oncology. In one study, novel arylamide derivatives containing a piperazine moiety were designed as tubulin polymerization inhibitors, showing potent activity against liver cancer cells. nih.gov Another research effort designed benzylpiperazine derivatives as selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancers. nih.gov Several of these designed compounds exhibited high selectivity and binding affinities in the micromolar range for Mcl-1, indicating their potential as lead compounds for new anticancer therapies. nih.gov The piperazin-2-one scaffold itself has been explored for its biological activity, with derivatives showing potential as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which is a target in inflammatory diseases. mdpi.com
The potential therapeutic applications are not limited to pain and cancer. The piperazine ring is considered a "privileged structure" in drug discovery due to its presence in numerous biologically active compounds. tandfonline.com For example, 2-benzylpiperazine (B1268327) has been used as a scaffold for potent human carbonic anhydrase inhibitors, which have shown potential in reducing intraocular pressure in models of glaucoma. nih.gov Additionally, piperazine derivatives have been investigated as radioprotective agents to mitigate the harmful effects of radiation exposure. nih.gov Given the diverse biological activities of its constituent parts, future research should systematically screen this compound against a wide range of biological targets to uncover its full therapeutic potential.
Table 1: Investigated Therapeutic Targets for Related Piperazine Compounds
| Compound Class | Therapeutic Target | Potential Application | Reference(s) |
|---|---|---|---|
| Benzylpiperazine Derivatives | Sigma-1 (σ1) Receptor | Neuropathic & Inflammatory Pain | erowid.org, tandfonline.com, nih.gov |
| Benzylpiperazine Derivatives | Mcl-1 (anti-apoptotic protein) | Cancer | nih.gov |
| Arylamide Piperazine Derivatives | Tubulin Polymerization | Liver Cancer | nih.gov |
| 2-Benzylpiperazine Derivatives | Carbonic Anhydrase | Glaucoma | nih.gov |
| Piperazin-2-one Derivatives | Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | mdpi.com |
| 1-(2-hydroxyethyl)piperazine Derivatives | Not specified | Radioprotection | nih.gov |
Advanced Synthetic Methodologies for Sustainable Production
As interest in this compound and its derivatives grows, the development of efficient and sustainable synthetic methods becomes crucial. Traditional multi-step syntheses can be time-consuming and generate significant chemical waste. Modern synthetic chemistry offers several advanced methodologies that could be applied to the production of this compound.
Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing. For piperazine synthesis, this includes the use of alternative energy sources like microwave irradiation and ultrasonication, which can dramatically reduce reaction times and energy consumption compared to conventional refluxing. researchgate.net For example, the Petasis reaction, a multicomponent reaction used to create substituted piperazines, has been shown to proceed with high yields in significantly less time using these methods. researchgate.net Another approach is the use of environmentally benign solvents, such as deep eutectic solvents, which have been successfully employed in the synthesis of related heterocyclic compounds like piperidin-4-ones. asianpubs.org
Recent advances in catalysis also offer promising routes. Photoredox catalysis, which uses light to drive chemical reactions, has emerged as a powerful and sustainable tool for the C–H functionalization of piperazines. mdpi.com This method allows for the direct modification of the piperazine core, potentially streamlining the synthesis of complex derivatives. mdpi.com Similarly, cascade reactions, where multiple chemical transformations occur in a single step, provide an efficient pathway to piperazin-2-ones, enabling the creation of multiple chemical bonds and introducing molecular diversity in a single operation. thieme.de Asymmetric catalysis is another key area, with methods being developed for the enantioselective synthesis of chiral piperazin-2-ones, which is critical for producing single-enantiomer drugs with improved efficacy and safety profiles. acs.org
Table 2: Modern Synthetic Approaches for Piperazine and Piperazin-2-one Synthesis
| Methodology | Key Features | Potential Advantage for 1-Benzylpiperazin-2-one Synthesis | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Increased efficiency and throughput | researchgate.net, nih.gov |
| Photoredox Catalysis | Uses light energy, mild reaction conditions | Sustainable C-H functionalization for derivative synthesis | mdpi.com |
| Cascade Reactions | Multiple bond formations in one pot | Atom economy, reduced workup and purification steps | thieme.de |
| Asymmetric Catalysis | Enantioselective synthesis | Access to single-enantiomer products with higher potency | acs.org |
| Green Solvents | Use of environmentally friendly reaction media | Reduced environmental impact and toxicity | asianpubs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. jocpr.com These computational tools can analyze vast datasets to predict the properties of molecules, identify novel therapeutic targets, and design new chemical structures with desired activities. mdpi.comjocpr.com For a compound like this compound, AI and ML can be instrumental in several ways.
Predictive ML models can be used to screen virtual libraries of 1-Benzylpiperazin-2-one derivatives for their likely biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources. researchgate.net AI models are increasingly being used to predict protein-ligand binding affinity, a key determinant of a drug's efficacy. jocpr.com Furthermore, AI can aid in retrosynthesis, predicting the most efficient synthetic pathways for novel, computationally designed compounds. researchgate.net
Multidisciplinary Research Collaborations and Translational Studies
The journey of a promising compound from the laboratory to the clinic is a complex and lengthy process that necessitates collaboration across multiple scientific disciplines. For this compound to realize its therapeutic potential, a concerted effort involving chemists, biologists, pharmacologists, and clinicians is essential.
Initial research will be driven by medicinal chemists, who will synthesize the compound and its derivatives, and computational chemists, who will use modeling and AI to guide the design process. nih.govresearchgate.net This will be followed by in vitro studies by molecular and cellular biologists to determine the compound's mechanism of action and its effects on specific biological targets. nih.gov Promising results will then lead to in vivo studies in animal models, conducted by pharmacologists and toxicologists, to assess the compound's efficacy, safety, and pharmacokinetic profile. erowid.orgtandfonline.com
Translational studies are the critical bridge between preclinical research and human clinical trials. These studies aim to translate basic scientific discoveries into practical clinical applications. This phase requires close collaboration between basic scientists and clinicians to design and conduct clinical trials, identify patient populations most likely to benefit, and determine appropriate dosing regimens. youtube.com The development of benzylpiperazine derivatives as pain therapeutics, for example, has involved collaboration between departments of drug sciences and pharmacodynamics to evaluate the compounds from synthesis through to in vivo pain models. nih.gov This collaborative and translational approach will be paramount for advancing this compound from a promising chemical scaffold to a potential new medicine.
Q & A
Q. What are the key physicochemical properties of 1-Benzylpiperazin-2-one hydrochloride, and how are they validated in experimental settings?
The compound (CAS: 78551-58-3) has the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.09 g/mol . Key properties include solubility in polar solvents (e.g., water, methanol) and stability under controlled storage conditions (dry, 2–8°C). Validation methods:
- Purity assessment : HPLC with UV detection (e.g., using a C18 column, mobile phase of acetonitrile/water with 0.1% TFA) to confirm ≥95% purity, referencing retention time alignment with standards .
- Structural confirmation : IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups, supported by NMR (¹H/¹³C) for piperazine ring and benzyl group assignments .
Q. What synthetic methodologies are recommended for preparing this compound, and how are side products minimized?
A common route involves the cyclization of 1-benzylpiperazine with a ketone precursor under acidic conditions. Critical steps:
- Reagent selection : Use stoichiometric HCl for hydrochloride salt formation to avoid over-acidification, which may degrade the piperazine ring .
- Purification : Recrystallization from ethanol/water mixtures to remove unreacted benzylamine or byproducts (e.g., dimerized intermediates) .
- Yield optimization : Reaction monitoring via TLC (silica gel, eluent: chloroform/methanol 9:1) to terminate the reaction at >85% conversion .
Q. How should researchers handle safety and stability concerns during experimental use?
- Safety protocols : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or dermal contact. The compound is not classified as acutely toxic, but prolonged exposure may cause irritation .
- Stability : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Degradation products (e.g., free benzylpiperazine) can be detected via LC-MS .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
The compound’s ketone group facilitates nucleophilic attack, while the benzyl group stabilizes transition states via resonance. Key studies:
- Kinetic analysis : Pseudo-first-order kinetics in reactions with Grignard reagents, showing rate dependence on solvent polarity (e.g., THF vs. DMF) .
- Stereochemical outcomes : Chiral HPLC reveals racemization under basic conditions, suggesting reversible ring-opening at elevated temperatures .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay variability : Differences in buffer pH (e.g., phosphate vs. Tris-HCl) affecting protonation of the piperazine nitrogen .
- Impurity interference : Trace organic impurities (e.g., <2% benzyl chloride) can skew activity; validate purity via LC-MS before testing .
- Data normalization : Use internal standards (e.g., donepezil hydrochloride) to calibrate inter-laboratory variability .
Q. What advanced analytical strategies are employed to study its metabolic stability in vitro?
- LC-HRMS : Quantify parent compound and metabolites (e.g., N-debenzylated or oxidized derivatives) in hepatocyte incubations .
- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and identify major excretion routes .
- Enzyme phenotyping : Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to determine metabolic enzyme contributions .
Q. How does the compound’s stability profile influence formulation design for in vivo studies?
- pH sensitivity : Degrades rapidly in acidic conditions (pH <3); use enteric-coated capsules for oral administration .
- Lyophilization : Enhances shelf-life by reducing hydrolytic degradation; reconstitute in PBS immediately before use .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
